N-(2-Chlorophenyl)hydrazinecarboxamide
Overview
Description
“N-(2-Chlorophenyl)hydrazinecarboxamide” is a chemical compound with the CAS Number: 35580-76-8 . It has a molecular weight of 185.61 . The IUPAC name for this compound is N-(2-chlorophenyl)hydrazinecarboxamide .
Molecular Structure Analysis
The InChI code for “N-(2-Chlorophenyl)hydrazinecarboxamide” is 1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds .
Physical And Chemical Properties Analysis
“N-(2-Chlorophenyl)hydrazinecarboxamide” has a melting point of 114-116 degrees Celsius .
Scientific Research Applications
1. Antifungal Agent
- Application Summary : “N-(2-Chlorophenyl)hydrazinecarboxamide” has been synthesized and characterized using various spectroscopic tools to be evaluated as a new antifungal agent .
- Methods of Application : The compound was synthesized and characterized using various spectroscopic tools . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
2. Anticonvulsant
- Application Summary : A compound similar to “N-(2-Chlorophenyl)hydrazinecarboxamide”, specifically “2-(4-Hydroxybenzylidene)-N-(2-chlorophenyl)hydrazinecarboxamide”, was found to be the most active compound of a series showing protection in an anticonvulsant activity test .
- Methods of Application : The compound was synthesized and characterized by elemental analyses and spectral data . It was then evaluated for anticonvulsant activity according to the Antiepileptic Drug Development Programme Protocol .
- Results or Outcomes : The compound showed protection at 4.0 hours at a dose of 100 mg/kg against maximal electroshock seizure test and 50% (2/4, 0.25, 1–2 hours) and 100% (4/4, 0.5 hours) protection in 6 Hz psychomotor seizure test without showing any neurotoxicity .
3. Anticonvulsant in 6 Hz Psychomotor Seizure Test
- Application Summary : “N-(2-chlorophenyl)hydrazinecarboxamide” showed significant protection in a 6 Hz psychomotor seizure test .
- Methods of Application : The compound was evaluated for anticonvulsant activity according to the Antiepileptic Drug Development Programme Protocol . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
- Results or Outcomes : The compound showed 100% protection (4/4, 0.25–2 h) and 66.6% protection (2/3, 4 h) in the 6 Hz psychomotor seizure test .
4. Antifungal Agent
- Application Summary : A compound similar to “N-(2-Chlorophenyl)hydrazinecarboxamide”, specifically “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized to be evaluated as a new antifungal agent .
- Methods of Application : The compound was synthesized and characterized using various spectroscopic tools . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
5. Anticonvulsant in 6 Hz Psychomotor Seizure Test
- Application Summary : “N-(2-chlorophenyl)hydrazinecarboxamide” showed significant protection in a 6 Hz psychomotor seizure test .
- Methods of Application : The compound was evaluated for anticonvulsant activity according to the Antiepileptic Drug Development Programme Protocol . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
- Results or Outcomes : The compound showed 100% protection (4/4, 0.25–2 h) and 66.6% protection (2/3, 4 h) in the 6 Hz psychomotor seizure test .
6. Antifungal Agent
- Application Summary : A compound similar to “N-(2-Chlorophenyl)hydrazinecarboxamide”, specifically “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized to be evaluated as a new antifungal agent .
- Methods of Application : The compound was synthesized and characterized using various spectroscopic tools . Unfortunately, the specific experimental procedures and technical details were not provided in the search results.
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(2-chlorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGJAIHYYAKDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956967 | |
Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)hydrazinecarboxamide | |
CAS RN |
35580-76-8 | |
Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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